molecular formula C29H50N2O3 B1254605 (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

(1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

Cat. No. B1254605
M. Wt: 474.7 g/mol
InChI Key: OFBANDBMHLEMFA-YTMVLYRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have S configuration. It is an enantiomer of a (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol.

Scientific Research Applications

Analytical Method Development

A high-performance liquid chromatography (HPLC) method was developed for measuring d-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (d-threo-PPMP) in mouse plasma and liver. This method was used in bioavailability and dose-response studies in mice (Wu et al., 2006).

Inhibitor of Glucosyltransferase

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol, a related compound, effectively inhibits the glucosyltransferase in liver that forms glucosylceramide. It was found that the active inhibitory isomer is the D-threo (1S,2R) isomer, acting uncompetitively against UDP-glucose (Inokuchi & Radin, 1987).

Synthesis from Serine

The synthesis of enantiomerically pure l-threo-PDMP (related to (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) from l-serine, and its d-threo-PDMP enantiomer from d-serine, was reported. This synthesis is amenable to large-scale production (Mitchell et al., 1998).

Chemotherapy Against Malaria Parasites

Palmitoyl and decanoyl analogues of 1-phenyl-2-acylamino-3-morpholino-1-propanol inhibit enzyme activity in infected erythrocytes, suggesting potential as a drug target against malaria (Lauer et al., 1995).

Impact on Cellular Lipid Synthesis

Treatment with synthetic ceramide analogues like PDMP and PPMP influenced the synthesis of various lipids in Tetrahymena pyriformis, demonstrating the compounds' impact on cellular lipid synthesis (Kovács et al., 2000).

Potential Therapeutic Agents

Developed inhibitors of glucosylceramide synthase based on D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol show promise as therapeutic agents for treating glycosphingolipid storage disorders (Abe et al., 2001).

Neurotrophic Action in Cultured Neurons

L-threo-PDMP increased biosynthesis of glycosphingolipids and gangliosides, suggesting its role in neurotrophic action and neurite outgrowth in primary cultured rat neocortical explants (Usuki et al., 2002).

Antifungal Potential

Inhibitors of sphingolipid biosynthesis, like DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, showed potential as antifungal agents against Scedosporium boydii, suggesting their utility in developing new therapeutic options (Rollin-Pinheiro et al., 2019).

Modulation of Multidrug Resistance

1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol modulates multidrug resistance by influencing the expression of the mdr1 gene and P-glycoprotein in the SKOV3-adriamycin-resistant cell line, suggesting a role in overcoming drug resistance in cancer treatment (Yuan et al., 2001).

Inhibition of Neurite Growth

Elevation of ceramide within distal neurites by analogs of glycosphingolipid biosynthetic intermediates, including DL-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, inhibited neurite growth in cultured rat sympathetic neurons (de Chaves et al., 1997).

properties

Product Name

(1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

Molecular Formula

C29H50N2O3

Molecular Weight

474.7 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1

InChI Key

OFBANDBMHLEMFA-YTMVLYRLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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